molecular formula C7H10Br2N2 B1456300 4,5-dibromo-2-tert-butyl-1H-imidazole CAS No. 1188301-72-5

4,5-dibromo-2-tert-butyl-1H-imidazole

Cat. No. B1456300
M. Wt: 281.98 g/mol
InChI Key: MQWXUMPGBOMYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazoles, including 4,5-dibromo-2-tert-butyl-1H-imidazole, can be achieved through various methods . One method involves the reaction of 2-butylimidazole with bromine and potassium hydrogencarbonate in N,N-dimethyl-formamide at 70°C for 4 hours .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, like butylated hydroxytoluene (BHT), have been widely studied for their presence in consumer products and potential health implications. BHT, a related compound due to its structural similarities (being an antioxidant with a tert-butyl group), has been analyzed in various studies for human exposure and safety evaluations. Research has demonstrated the ubiquitous presence of BHT in human urine samples across different populations, indicating widespread exposure from consumer products. The studies have aimed to understand the implications of such exposure, with considerations towards safety and regulatory guidelines (Wang & Kannan, 2019).

Antifungal Agents

Compounds structurally related to imidazoles, such as terconazole, represent an important class of antifungal agents. These compounds differ from other antifungal imidazoles and have been evaluated for efficacy and safety through clinical trials. Terconazole, in particular, has demonstrated superior efficacy compared to other topical antifungal agents like miconazole and clotrimazole in European clinical trials. These studies aimed to optimize dosing, formulation, and to compare safety profiles, contributing valuable insights into the treatment of fungal infections (Hirsch, 1989).

Imidazole Derivatives

Imidazole derivatives encompass a broad range of compounds with diverse biological activities, including antifungal, antimicrobial, and potential antithyroid properties. These compounds are of interest in pharmaceutical research for their mechanisms of action and therapeutic potential. For example, the study of various imidazole derivatives has led to the identification of new drugs with improved efficacy and safety profiles for treating conditions like hyperthyroidism, suggesting the versatility and significance of imidazole-based compounds in medical research (Reveno & Rosenbaum, 1950).

properties

IUPAC Name

4,5-dibromo-2-tert-butyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2N2/c1-7(2,3)6-10-4(8)5(9)11-6/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXUMPGBOMYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-2-tert-butyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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